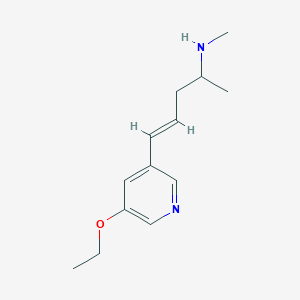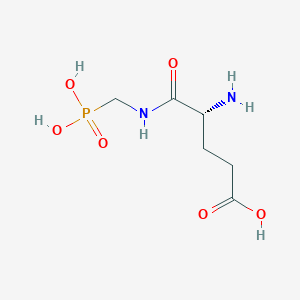
G-D-Glutamylaminomethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of G-D-Glutamylaminomethylphosphonic acid involves specific reaction conditions and routes. One common method includes the reaction of glutamic acid with aminomethylphosphonic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
G-D-Glutamylaminomethylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .
Scientific Research Applications
G-D-Glutamylaminomethylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role as an NMDA receptor antagonist, which has implications in neurological research . In medicine, it is explored for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases . In industry, it is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of G-D-Glutamylaminomethylphosphonic acid involves its interaction with NMDA glutamatergic receptors. By binding to these receptors, it inhibits the excitatory neurotransmission mediated by glutamate, which can help in reducing neuronal excitability and preventing seizures . The molecular targets include the NMDA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and plasticity .
Comparison with Similar Compounds
G-D-Glutamylaminomethylphosphonic acid can be compared with other similar compounds, such as beta-D-aspartylaminomethylphosphonic acid and omega-phosphonic-alpha-carboxylic amino acids . These compounds also act as NMDA receptor antagonists but may differ in their potency, selectivity, and specific applications. The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties .
Similar Compounds
- Beta-D-aspartylaminomethylphosphonic acid
- Omega-phosphonic-alpha-carboxylic amino acids
- Aminolevulinic acid related compounds
Properties
Molecular Formula |
C6H13N2O6P |
|---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
(4R)-4-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H13N2O6P/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H2,12,13,14)/t4-/m1/s1 |
InChI Key |
ZLJRRFLZFIAXLY-SCSAIBSYSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)NCP(=O)(O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


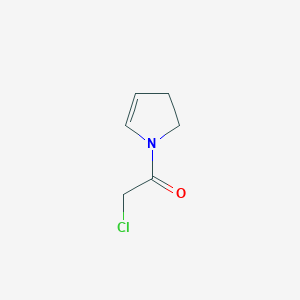
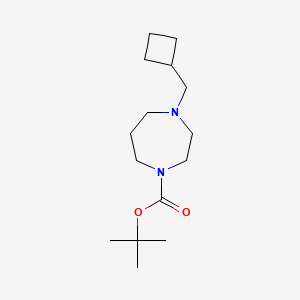
![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
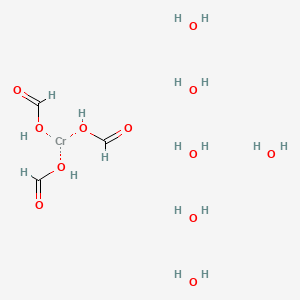
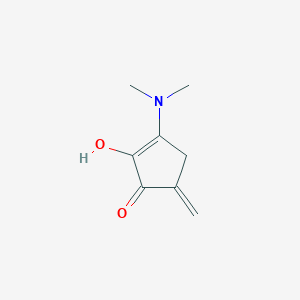
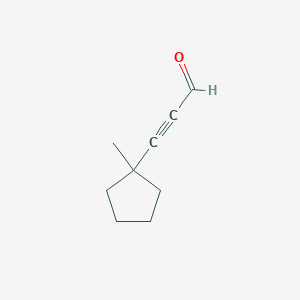
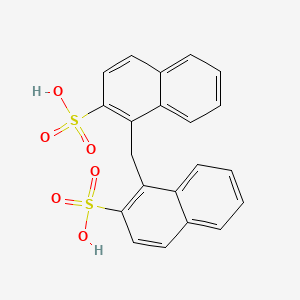
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

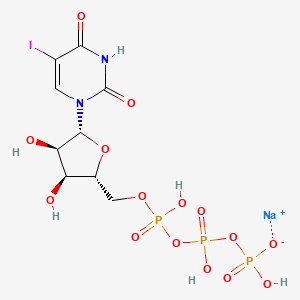
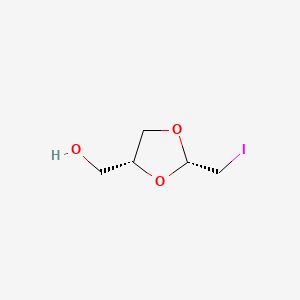
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)
